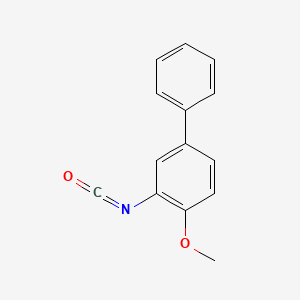

3-Isocyanato-4-methoxybiphenyl

Beschreibung

Contextualization within Advanced Organic Synthesis and Materials Science

3-Isocyanato-4-methoxybiphenyl serves as a valuable building block in advanced organic synthesis. Its biphenyl (B1667301) structure is a key motif in many biologically active compounds, liquid crystals, and polymers. rsc.orgwikipedia.org The presence of both a methoxy (B1213986) and an isocyanate group on one of the phenyl rings provides sites for diverse chemical modifications. The isocyanate group, in particular, is highly reactive towards nucleophiles like alcohols, amines, and water, allowing for the construction of a wide array of more complex molecules. wikipedia.org

In materials science, the isocyanate functionality is pivotal for the synthesis of polyurethanes. researchgate.net Diisocyanates are fundamental monomers that, when reacted with polyols, form the basis of polyurethane chemistry, leading to materials with a vast range of properties and applications, including foams, coatings, and elastomers. researchgate.netdoxuchem.com While this compound is a monofunctional isocyanate, its derivatives could be incorporated into polymer backbones or used as modifying agents to impart specific properties, such as fluorescence or altered solubility, stemming from the biphenyl moiety. The rigid nature of the biphenyl unit can contribute to the thermal stability and mechanical strength of polymeric materials.

Significance of Isocyanates in Contemporary Chemical Research

Isocyanates are a highly reactive and versatile class of organic compounds characterized by the -N=C=O functional group. wikipedia.orgdoxuchem.com Their significance in contemporary chemical research is multifaceted. They are key intermediates in the production of polyurethanes, a major class of polymers with widespread industrial applications in insulation, furniture, automotive parts, and coatings. wikipedia.orgresearchgate.netpatsnap.com The global market for diisocyanates is substantial, with methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI) being the most produced. wikipedia.org

Beyond polyurethanes, isocyanates are employed in the synthesis of a variety of other compounds, including ureas, carbamates, and various heterocyclic systems. wikipedia.orgnovapublishers.com Their electrophilic nature makes them reactive towards a broad spectrum of nucleophiles, enabling their use in diverse synthetic transformations. wikipedia.org Research is also ongoing into developing bio-based isocyanates to reduce the reliance on petrochemical feedstocks and to address the toxicity concerns associated with traditional isocyanate production methods that often involve the highly toxic gas phosgene (B1210022). rsc.org

Historical Development of Research Directions Pertaining to Biphenyl and Isocyanate Chemistry

The history of biphenyl chemistry dates back to the 19th century, with the first synthesis of a "PCB-like" chemical reported in 1865 and the first laboratory synthesis of a polychlorinated biphenyl (PCB) in 1876. wikipedia.orgmemberclicks.net The development of various coupling reactions, such as the Ullmann reaction and later the Suzuki-Miyaura and Stille cross-coupling reactions, has been instrumental in the synthesis of substituted biphenyls. rsc.org Initially, biphenyls were primarily of interest for their use in heat transfer fluids and as dielectrics, leading to the large-scale production of PCBs. britannica.com However, due to their environmental persistence and toxicity, the focus of biphenyl research has shifted towards their application in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgwikipedia.org

The chemistry of isocyanates began with their discovery in the mid-19th century. patsnap.com A significant breakthrough occurred in the 1930s with the realization of their potential for polymer production, leading to the development of polyurethanes. patsnap.com The post-World War II era saw a rapid expansion in the use of isocyanates, particularly TDI and MDI, in a wide range of applications. patsnap.commemberclicks.net The inherent reactivity and potential health hazards of isocyanates have also driven research into safer handling practices and the development of less volatile or bio-based alternatives. patsnap.comrsc.org The monofunctional isocyanate, methyl isocyanate (MIC), gained notoriety due to its role in the Bhopal disaster, highlighting the critical importance of safety in handling these reactive compounds. wikipedia.orgiloencyclopaedia.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | sigmaaldrich.comuni.lu |

| Molecular Weight | 225.24 g/mol | sigmaaldrich.com |

| CAS Number | 480439-22-3 | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 83-87 °C | sigmaaldrich.com |

| Synonyms | 2-Methoxy-5-phenylphenyl isocyanate | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | COc1ccc(cc1N=C=O)-c2ccccc2 | sigmaaldrich.com |

| InChI Key | HVVGPDSYJRMTFV-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-isocyanato-1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14-8-7-12(9-13(14)15-10-16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVGPDSYJRMTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393376 | |

| Record name | 3-Isocyanato-4-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-22-3 | |

| Record name | 3-Isocyanato-4-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isocyanato-4-methoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isocyanato 4 Methoxybiphenyl

Precursor Identification and Strategic Functionalization

The synthesis begins with the formation of a methoxybiphenyl structure, which is then functionalized with a precursor to the isocyanate group, typically a nitro group, at the correct position. This nitro group is later reduced to an amine immediately before the final conversion.

The formation of the biphenyl (B1667301) C-C bond is the foundational step in the synthesis. While several methods exist, modern organometallic cross-coupling reactions offer the highest efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most efficient and widely used methods for the synthesis of biaryl compounds. gre.ac.uktcichemicals.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.org For the synthesis of a 4-methoxybiphenyl (B1664174) skeleton, this would typically involve the reaction of a methoxy-substituted aryl halide with phenylboronic acid, or vice-versa. google.com

The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and high yields. tcichemicals.com A typical Suzuki-Miyaura reaction requires a palladium catalyst, a base, and a suitable solvent system. The choice of these components can significantly influence the reaction's efficiency.

Table 1: Typical Components and Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Purpose/Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.org |

| Aryl Halide | 4-Bromoanisole, 1-Bromo-2-methoxy-5-nitrobenzene | One of the coupling partners providing one of the aryl rings. |

| Organoboron Reagent | Phenylboronic acid | The second coupling partner providing the other aryl ring. |

| Base | Na₂CO₃, K₂CO₃, NaOH | Activates the organoboron species and facilitates the transmetalation step. google.com |

| Solvent | Toluene (B28343)/Ethanol/Water, Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. Aqueous mixtures are common. gre.ac.uk |

To achieve the specific substitution pattern required for 3-isocyanato-4-methoxybiphenyl, a plausible Suzuki-Miyaura strategy would involve coupling phenylboronic acid with an aryl halide already containing the methoxy (B1213986) and nitro groups in the correct positions, such as 1-bromo-2-methoxy-5-nitrobenzene. The resulting 4-methoxy-3-nitrobiphenyl (B103475) could then be carried forward to the next synthetic steps.

Prior to the advent of palladium-catalyzed cross-coupling reactions, other methods were used for biaryl synthesis, though they often suffered from lower yields and lack of selectivity. tcichemicals.com The Ullmann reaction, for example, involves the copper-promoted coupling of two aryl halides at high temperatures. The Gomberg-Bachmann-Hey reaction is another classical method involving the diazotization of an aniline (B41778) followed by reaction with an aromatic substrate. These methods are now largely of historical interest for complex syntheses due to the superior efficiency of reactions like the Suzuki-Miyaura coupling. tcichemicals.com

The precise placement of the methoxy group at position 4 and the isocyanate group (derived from an amino group) at position 3 is critical. This regioselectivity is typically achieved by starting with a benzene (B151609) ring that already possesses the desired substituents or their precursors.

One common strategy involves electrophilic nitration of a methoxy-substituted aromatic compound. For example, starting with 4-methoxybiphenyl, nitration would likely yield a mixture of isomers, from which the desired 4-methoxy-3-nitrobiphenyl would need to be separated.

A more controlled approach, as suggested by syntheses of structurally similar compounds, involves nucleophilic aromatic substitution. patsnap.comgoogle.com In this type of strategy, a starting material like 3-nitro-4-chlorobiphenyl could be treated with sodium methoxide (B1231860). The electron-withdrawing nitro group activates the chlorine atom for displacement by the methoxide ion, yielding 4-methoxy-3-nitrobiphenyl with high regioselectivity. The nitro group is then reduced to 3-amino-4-methoxybiphenyl using standard reducing agents like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Sn/HCl).

Synthesis of Methoxybiphenyl Precursors

Isocyanate Functional Group Introduction Techniques

With the precursor 3-amino-4-methoxybiphenyl in hand, the final and most critical transformation is the conversion of the primary amino group (-NH₂) into an isocyanate group (-NCO).

The most established and widely used industrial method for converting primary amines to isocyanates is phosgenation, which is the reaction with phosgene (B1210022) (COCl₂). wikipedia.orgnih.gov This method is suitable for both aliphatic and aromatic amines. acs.org

The reaction proceeds in a stepwise manner. The amine first acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene to form a carbamoyl (B1232498) chloride intermediate (R-NH-C(O)Cl). wikipedia.org Upon heating, this intermediate eliminates a molecule of hydrogen chloride (HCl) to yield the final isocyanate product.

Reaction Scheme: R-NH₂ + COCl₂ → [R-NH-C(O)Cl] + HCl [R-NH-C(O)Cl] → R-NCO + HCl

Phosgenation reactions are typically carried out in an inert solvent, such as toluene or chlorobenzene. The process can be performed in either the liquid or gas phase, with the liquid phase being more common for the production of specialty isocyanates like MDI and TDI. nih.govacs.org

Table 2: General Conditions for Liquid Phase Phosgenation

| Parameter | Condition | Notes |

|---|---|---|

| Reactant | Primary Amine (e.g., 3-amino-4-methoxybiphenyl) | The starting material for the conversion. |

| Reagent | Phosgene (COCl₂) | Highly toxic and corrosive gas; requires specialized handling procedures. wikipedia.org |

| Solvent | Inert Aromatic Solvents (e.g., Toluene, Chlorobenzene) | Dissolves the amine and provides a medium for the reaction. |

| Temperature | Varies (often elevated) | Higher temperatures are used to drive the elimination of HCl from the carbamoyl chloride intermediate. |

Due to the extreme toxicity of phosgene, significant safety precautions are mandatory for its use. wikipedia.org In laboratory settings, safer phosgene surrogates like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed. These compounds are less hazardous to handle and generate phosgene in situ. Oxalyl chloride can also serve as an alternative for certain transformations. wikipedia.org

Phosgene-Free Synthesis Methodologies

Phosgene-free strategies for producing this compound primarily involve the rearrangement of carboxylic acid derivatives, the thermal decomposition of ureas, or the breakdown of carbamates. These methods avoid the direct use of phosgene and its associated hazards, representing a significant advancement in green chemistry. mdpi.comresearchgate.net

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.gov The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical decomposition to yield the corresponding isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the process would commence with the corresponding carboxylic acid, 4-methoxybiphenyl-3-carboxylic acid.

The key step is the formation of the acyl azide, 4-methoxybiphenyl-3-carbonyl azide. This can be achieved through several methods:

From an Acyl Chloride: The carboxylic acid is first converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride or oxalyl chloride. The subsequent reaction with an azide salt, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), yields the acyl azide. illinoisstate.eduthermofisher.com

Directly from the Carboxylic Acid: A one-pot procedure using diphenylphosphoryl azide (DPPA) allows for the direct conversion of the carboxylic acid to the acyl azide, which then rearranges in situ upon heating. scispace.com This method is often preferred as it avoids the isolation of the potentially explosive acyl azide intermediate. scispace.com

Once formed, the acyl azide is heated in an inert solvent (e.g., toluene, tetrahydrofuran), causing it to rearrange into this compound and release nitrogen gas. The reaction is a concerted process where the migration of the aryl group occurs simultaneously with the expulsion of nitrogen, ensuring the retention of configuration. wikipedia.org

Table 1: Typical Reagents for Curtius Rearrangement

| Starting Material Precursor | Azide Source | Typical Solvent | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| 4-methoxybiphenyl-3-carboxylic acid | Diphenylphosphoryl azide (DPPA) | Toluene, Dioxane | 80 - 110 | thermofisher.comscispace.com |

| 4-methoxybiphenyl-3-carbonyl chloride | Sodium Azide (NaN₃) | Acetone/Water, Toluene | 0 (azide formation), then 80 - 110 (rearrangement) | organic-chemistry.orgillinoisstate.edu |

Another phosgene-free approach involves the thermal decomposition of a suitably substituted urea (B33335). This pathway begins with the synthesis of a urea derivative, such as 1,3-bis(4-methoxy-[1,1'-biphenyl]-3-yl)urea, from the corresponding amine, 3-amino-4-methoxybiphenyl. The amine can be reacted with a carbonylating agent like catechol carbonate or in a two-step process to form the symmetric urea. unibo.it

The critical step is the thermal cracking (thermolysis) of the urea derivative. At high temperatures, typically above 350°C, the C-N bonds in the urea linkage cleave to produce the desired isocyanate and the starting amine. mdpi.comsemanticscholar.org

R-NH-CO-NH-R → R-NCO + R-NH₂ (where R = 4-methoxybiphenyl-3-yl)

This reaction is an equilibrium process. To drive it towards the products, the reaction is often conducted in a flow system or under conditions where the products can be continuously removed. mdpi.com While this method is conceptually straightforward, the high temperatures required can sometimes lead to side reactions and degradation of the product. researchgate.net

Transcarbamylation, in the context of isocyanate synthesis, generally refers to the formation of a carbamate (B1207046) followed by its thermal decomposition. This route is one of the most promising industrial alternatives to the phosgene process. mdpi.com The synthesis of this compound via this strategy would involve two main steps:

Carbamate Formation: The precursor amine, 3-amino-4-methoxybiphenyl, is reacted with a carbonate compound, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), in the presence of a catalyst to form a carbamate (a urethane). researchgate.net For example, reacting the amine with DMC would yield methyl (4-methoxy-[1,1'-biphenyl]-3-yl)carbamate.

Carbamate Thermolysis: The isolated carbamate is then heated, typically at temperatures between 150°C and 350°C, often under reduced pressure or in a high-boiling inert solvent. google.com The carbamate decomposes into the target isocyanate and an alcohol (e.g., methanol (B129727) if DMC was used). google.com

R-NH-CO-OR' → R-NCO + R'-OH (where R = 4-methoxybiphenyl-3-yl and R' = methyl, phenyl, etc.)

The alcohol byproduct is continuously removed to shift the equilibrium towards the isocyanate product, thereby maximizing the yield. google.com

Optimizing Reaction Conditions for Isocyanate Formation

The efficiency and yield of isocyanate synthesis are highly dependent on the reaction conditions. For the Curtius rearrangement , temperature control is crucial. The decomposition of the acyl azide must be conducted at a temperature sufficient to induce rearrangement but low enough to prevent the formation of unwanted byproducts. The use of Lewis acids like boron trifluoride can catalyze the rearrangement, potentially lowering the required temperature by as much as 100°C and improving the yield of the isocyanate. wikipedia.org The choice of an inert, high-boiling solvent such as toluene or dioxane is also important to facilitate controlled heating. nih.gov

In urea- and carbamate-based thermolysis routes , several factors are critical for optimization.

Temperature: This is the most significant parameter. Studies on model compounds like 1,3-diphenyl urea show that decomposition begins at temperatures above 240°C, with optimal conversion occurring between 350-450°C. mdpi.comresearchgate.net The temperature must be carefully controlled to ensure the cleavage of the C-N bond without causing degradation of the desired isocyanate.

Pressure: Performing the thermolysis under reduced pressure helps in the removal of volatile byproducts (amine or alcohol), which shifts the reaction equilibrium toward the formation of the isocyanate. google.com

Catalysts: For carbamate decomposition, various metal compounds (e.g., containing tin, manganese, cobalt, or iron) can be used as catalysts to lower the process temperature and reduce side reactions. mdpi.comgoogle.com

Inert Atmosphere/Solvent: Using a high-boiling inert solvent or sweeping the reaction with an inert gas like nitrogen can aid in product removal and prevent unwanted side reactions of the highly reactive isocyanate product. mdpi.comgoogle.com

Table 2: Condition Optimization for Thermolysis-Based Routes

| Method | Key Parameter | Typical Range | Purpose | Reference |

|---|---|---|---|---|

| Carbamate Thermolysis | Temperature | 150 - 350 °C | Induce decomposition | google.com |

| Carbamate Thermolysis | Pressure | Reduced Pressure | Remove alcohol byproduct, shift equilibrium | google.com |

| Carbamate Thermolysis | Catalyst | Metal Compounds (Sn, Mn, Co) | Lower temperature, increase rate | mdpi.comgoogle.com |

| Urea Thermolysis | Temperature | 350 - 450 °C | Cleave urea linkage | mdpi.com |

| Urea Thermolysis | Phase | Gas Phase / Flow Reactor | Minimize side reactions, remove products | mdpi.com |

Yield Optimization and Purification Strategies for Research-Scale Production

On a research scale, maximizing yield and achieving high purity are paramount. For all synthetic routes, using high-purity starting materials (e.g., 4-methoxybiphenyl-3-carboxylic acid or 3-amino-4-methoxybiphenyl) is the first step toward optimizing yield. Precise control over reaction stoichiometry and conditions, as discussed previously, is essential.

Given the high reactivity of the isocyanate functional group, purification can be challenging. The primary method for purifying aryl isocyanates is distillation under reduced pressure (vacuum distillation) . This technique allows for the separation of the isocyanate from less volatile starting materials, high-boiling solvents, catalysts, and non-volatile byproducts. asianpubs.org The reduced pressure is critical to lower the boiling point and prevent thermal degradation of the product during distillation.

After synthesis, the crude reaction mixture is typically filtered to remove any solid catalysts or byproducts. The solvent is then removed in vacuo. The remaining crude oil containing the this compound is then carefully distilled. The purity of the collected fractions is often assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Due to the inherent instability of isocyanates, purity is sometimes determined by converting a small aliquot into a stable derivative, such as a methyl carbamate (by quenching with methanol), which can be more easily analyzed by HPLC. asianpubs.org

For non-volatile impurities or thermally sensitive products, column chromatography on silica gel could be considered, although this is less common for isocyanates due to their potential to react with the stationary phase or trace moisture. If chromatography is necessary, it must be performed using scrupulously dry solvents and a deactivated stationary phase.

Reaction Chemistry and Mechanistic Investigations of 3 Isocyanato 4 Methoxybiphenyl

Nucleophilic Addition Reactions of the Isocyanate Group

The core of 3-Isocyanato-4-methoxybiphenyl's chemistry involves the addition of nucleophiles across the C=N double bond of the isocyanate group. These reactions are fundamental to the formation of various polyurethane and polyurea systems.

Urethane (B1682113) Formation with Hydroxyl-Containing Compounds (Polyol Reactivity)

The reaction between the isocyanate group of this compound and a hydroxyl-containing compound (an alcohol or polyol) yields a urethane (also known as carbamate) linkage. tue.nlnih.govresearchgate.net This condensation polymerization is an exothermic reaction that proceeds readily, often at room temperature. l-i.co.uk The mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group on the electron-deficient carbon atom of the isocyanate group. nih.govmdpi.com A subsequent proton transfer results in the stable urethane bond. nih.gov

The rate of urethane formation is influenced by several factors, including the structure of the alcohol. The general order of reactivity for hydroxyl groups with isocyanates is primary alcohol > secondary alcohol > tertiary alcohol, primarily due to steric hindrance. Furthermore, the reactivity differs between aliphatic and phenolic hydroxyls, a key consideration in complex polyol systems.

| Hydroxyl Compound Type | General Relative Reactivity with Isocyanates | Influencing Factors |

|---|---|---|

| Primary Aliphatic (-CH₂OH) | High | Minimal steric hindrance allows for rapid reaction. |

| Secondary Aliphatic (-CHROH) | Medium | Increased steric hindrance compared to primary alcohols slows the reaction rate. |

| Tertiary Aliphatic (-CR₂OH) | Low | Significant steric hindrance greatly impedes the reaction. |

| Phenolic (Aromatic-OH) | Low to Medium | Reactivity is lower than primary aliphatic alcohols due to the electronic effects of the aromatic ring. |

Urea (B33335) Formation with Amines (Aminolysis Reactions)

The reaction of this compound with compounds containing active hydrogen on a nitrogen atom, such as primary or secondary amines, results in the formation of a substituted urea. wikipedia.orgorganic-chemistry.org This aminolysis reaction is mechanistically similar to urethane formation but is generally much faster. researchgate.net The high nucleophilicity of the amine's nitrogen atom leads to a rapid attack on the isocyanate's carbonyl carbon. arabjchem.org

This reaction is highly efficient and typically does not require a catalyst. arabjchem.org The resulting urea linkage is known for its high bond strength and thermal stability, contributing to the rigidity and robust performance of materials derived from this reaction. Both primary and secondary amines react readily, though primary amines tend to react more quickly than their secondary counterparts under similar conditions. bioorganic-chemistry.com

Reactions with Water and Carbon Dioxide Evolution

This compound reacts with water in a multi-step process. l-i.co.uk Initially, the nucleophilic attack of water on the isocyanate group forms an unstable carbamic acid intermediate. l-i.co.ukwikipedia.org This intermediate rapidly decomposes, yielding a primary amine (2-methoxy-5-phenylaniline in this case) and evolving carbon dioxide gas. wikipedia.orgresearchgate.net

This reaction is particularly significant in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.org The amine produced is highly reactive and will quickly react with another molecule of this compound to form a stable, disubstituted urea linkage, as described in the section above. researchgate.net

Self-Polymerization and Oligomerization Pathways

Under specific conditions, typically involving catalysts or elevated temperatures, isocyanates like this compound can react with themselves or with the products of previous reactions to form dimers, trimers, and other oligomeric structures. These reactions often lead to cross-linking in polymer networks.

Dimerization and Trimerization (Isocyanurate Formation)

The cyclotrimerization of three molecules of this compound is a key self-addition reaction that forms a highly stable, six-membered heterocyclic structure known as an isocyanurate. acs.orgutwente.nl This reaction is typically promoted by specific catalysts, such as tertiary amines, carboxylates (like potassium acetate), or certain metal compounds. acs.orggoogleapis.comgoogle.com

The formation of the isocyanurate ring introduces a trifunctional cross-link point into a polymer network. utwente.nlutwente.nl These structures are known for their exceptional thermal stability and flame retardancy, significantly enhancing the physical properties of the final material. acs.org While dimerization to form a four-membered uretdione ring can also occur, trimerization is often the more thermodynamically favored and common pathway for aromatic isocyanates. tue.nl

Allophanate and Biuret Formation

Allophanate and biuret linkages are formed through the reaction of this compound with previously formed urethane or urea groups, respectively. tue.nl

Allophanate Formation : A urethane group, formed from the reaction with an alcohol, contains an N-H bond. The hydrogen on this nitrogen is slightly acidic and can be attacked by another isocyanate molecule. This reaction, which typically requires elevated temperatures (often above 100-140°C) or specific catalysts, results in an allophanate linkage. researchgate.netebrary.net

Biuret Formation : Similarly, a urea group has two N-H bonds that can react with additional isocyanate molecules. This reaction, generally occurring at temperatures higher than 120°C, forms a biuret linkage. researchgate.net

Both allophanate and biuret formation introduce additional cross-linking into the polymer matrix, which can increase the hardness and stiffness of the material. researchgate.net However, these linkages are known to be less thermally stable than urethane or urea bonds and can dissociate back to the original reactants at higher temperatures. researchgate.netebrary.net

| Reaction | Reactants | Product Linkage | Typical Conditions | Effect on Polymer Structure |

|---|---|---|---|---|

| Allophanate Formation | Isocyanate + Urethane | Allophanate | Excess isocyanate, temperatures >100°C, catalysts. researchgate.netebrary.net | Branching/Cross-linking |

| Biuret Formation | Isocyanate + Urea | Biuret | Excess isocyanate, temperatures >120°C. researchgate.net | Branching/Cross-linking |

| Trimerization | 3 x Isocyanate | Isocyanurate | Catalysts (e.g., tertiary amines, carboxylates), heat. acs.orggoogleapis.com | Trifunctional Cross-linking |

Polymerization Kinetics and Thermodynamics

The polymerization of aryl isocyanates, such as this compound, typically proceeds through a step-growth mechanism to form polyureas or related polymers. The kinetics and thermodynamics of these reactions are influenced by several factors, including the nature of the solvent, the presence of catalysts, and the electronic and steric properties of the substituents on the aromatic ring.

The polymerization of aromatic isocyanates can be initiated by various nucleophiles, and the reaction rate is often monitored using techniques like in-situ Fourier-transform infrared (FT-IR) spectroscopy. Kinetic studies on analogous aromatic isocyanates have shown that the reaction rate can be significantly affected by the solvent polarity, with faster rates often observed in more polar solvents that can stabilize the charged intermediates in the reaction mechanism. researchgate.net

The thermodynamic parameters of polymerization, such as activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS), can be determined from the temperature dependence of the reaction rate using the Arrhenius and Eyring equations. researchgate.net For the polymerization of isocyanates, the activation energy is typically in a range that allows for controlled polymerization under moderate heating.

Table 1: Representative Thermodynamic Parameters for Aryl Isocyanate Polymerization (Hypothetical Data)

| Parameter | Value Range | Units |

| Activation Energy (Ea) | 70 - 80 | kJ·mol⁻¹ |

| Enthalpy of Activation (ΔH) | 65 - 75 | kJ·mol⁻¹ |

| Entropy of Activation (ΔS) | -25 to -15 | J·mol⁻¹·K⁻¹ |

Note: This table presents hypothetical data based on typical values for aryl isocyanate polymerization to illustrate the expected range of thermodynamic parameters. researchgate.net

Stereochemical and Regiochemical Control in Reactions

Controlling the stereochemistry and regiochemistry in reactions involving 3-Isocyanato-4-methoxybhenyl is crucial for the synthesis of well-defined molecular architectures. The substitution pattern on the biphenyl (B1667301) ring and the nature of the reactants and catalysts play a significant role in determining the outcome of a reaction.

Regiochemical control is particularly important in reactions where there are multiple potential reaction sites. For instance, in a transition metal-catalyzed C-H activation reaction, there are several C-H bonds on the biphenyl system that could potentially react. The regioselectivity of such a reaction would be influenced by both steric and electronic factors. The methoxy (B1213986) group at the 4-position and the phenyl group at the 3-position will direct the C-H activation to specific positions on the aromatic rings. Generally, ortho-directing groups can chelate to the metal center, favoring activation of a nearby C-H bond.

In nucleophilic addition reactions to the isocyanate group, the regiochemistry is well-defined, with the nucleophile attacking the electrophilic carbon of the N=C=O group. However, in reactions involving the biphenyl system, such as electrophilic aromatic substitution, the directing effects of the methoxy and isocyanate groups (or a derivative thereof) would determine the position of the incoming substituent. The electron-donating methoxy group is an ortho, para-director, while the isocyanate group is a deactivating meta-director.

Stereochemical control becomes relevant in reactions that create new chiral centers. For example, in the synthesis of polymers from chiral isocyanates, stereocontrol can lead to polymers with specific helical structures. acs.org While this compound is not chiral, reactions involving this molecule could generate chirality. The use of chiral catalysts in transition metal-catalyzed reactions can induce enantioselectivity, leading to the preferential formation of one enantiomer of a chiral product. For instance, in a cyclization reaction that forms a new stereocenter, a chiral ligand on the metal catalyst can create a chiral environment that favors one stereochemical outcome over the other.

The principles of stereocontrol have been demonstrated in the synthesis of stereocontrolled oligourethanes, where the sequence of stereocenters in the monomers influences the conformation and properties of the resulting oligomers. acs.org While this example does not directly involve this compound, it underscores the importance of stereochemistry in the broader context of isocyanate chemistry.

Derivatization Strategies and Functional Material Precursors

Synthesis of Advanced Urethane (B1682113) and Urea (B33335) Derivatives

The isocyanate functional group is highly reactive toward molecules containing active hydrogen atoms, most notably alcohols and amines. This reactivity is harnessed to synthesize a wide variety of urethane and urea derivatives, where the 4-methoxybiphenyl (B1664174) group imparts specific properties such as thermal stability, hydrophobicity, or liquid crystallinity to the final molecule.

The reaction with an alcohol (R-OH) yields a urethane linkage, while the reaction with a primary or secondary amine (R-NH2 or R2NH) forms a urea linkage. These reactions are typically high-yield and proceed under mild conditions. The resulting derivatives are often investigated for applications in medicinal chemistry, materials science, and as intermediates for more complex syntheses.

Table 1: Synthesis of Urethane and Urea Derivatives

This table illustrates the reaction of 3-Isocyanato-4-methoxybiphenyl with representative nucleophiles to form distinct derivatives.

| Reactant A | Reactant B (Nucleophile) | Product Class | Resulting Linkage |

| This compound | Ethanol | Urethane | -NH-C(=O)-O- |

| This compound | Aniline (B41778) | Urea | -NH-C(=O)-NH- |

| This compound | Phenol | Urethane | -NH-C(=O)-O- |

| This compound | Diethylamine | Urea | -NH-C(=O)-N(-)- |

Design and Development of Polyurethane and Polyurea Architectures

Polyurethanes and polyureas are important classes of polymers known for their versatile properties, ranging from flexible foams to rigid elastomers and high-performance coatings. qucosa.de Polyurethanes are formed through the step-growth polymerization of diisocyanates with polyols, while polyureas are synthesized from diisocyanates and polyamines.

As a monoisocyanate, this compound cannot act as a monomer to build the main polymer chain. Instead, it serves two critical roles in polymer architecture design:

Chain Capping/Termination: It can be introduced during polymerization to cap the growing polymer chains. This allows for precise control over the molecular weight and dispersity of the resulting polymer. The 4-methoxybiphenyl group then becomes the terminal group on the polymer chain, influencing surface properties and intermolecular interactions.

Pendant Functional Group: It can be reacted with a pre-formed polymer that has reactive side-groups (like hydroxyl or amine groups) to attach the 4-methoxybiphenyl moiety as a pendant group along the polymer backbone.

These strategies allow for the creation of polymers with tailored properties, where the biphenyl (B1667301) group can enhance thermal stability, modify solubility, or introduce specific optical or electronic characteristics.

Table 2: Role of this compound in Polymer Architectures

This table outlines the function and resulting modification when this compound is used in polymerization.

| Polymerization Role | Base Polymer Reactants | Function of this compound | Resulting Polymer Architecture |

| Chain Termination | Diisocyanate + Diol | Acts as a monofunctional chain stopper | Linear polyurethane with terminal 4-methoxybiphenyl groups |

| Side-Group Functionalization | Poly(vinyl alcohol) | Reacts with hydroxyl side-groups | Polymer backbone with pendant 4-methoxybiphenyl urethane groups |

| Chain Termination | Diisocyanate + Diamine | Controls molecular weight by capping chain ends | Linear polyurea with terminal 4-methoxybiphenyl groups |

Incorporation into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both components, leading to materials with enhanced mechanical strength, thermal stability, or novel functionalities. researchgate.netnih.gov A common strategy for creating these materials is to form covalent bonds between the organic and inorganic phases.

The isocyanate group of this compound can react with hydroxyl or amine groups present on the surface of inorganic materials such as silica (SiO2), titania (TiO2), or other metal oxides. mdpi.com For example, the surface of silica is typically covered with silanol (Si-OH) groups. The reaction between these silanol groups and the isocyanate results in the formation of a urethane linkage, covalently grafting the 4-methoxybiphenyl moiety onto the silica surface. This surface modification can be used to:

Improve Dispersion: Change the surface from hydrophilic to hydrophobic, improving the dispersion of the inorganic particles in non-polar polymer matrices.

Introduce Functionality: Impart the specific optical or thermal properties of the biphenyl group to the inorganic material.

Create a Compatibilizer: Act as an interface between an inorganic filler and an organic polymer matrix to improve adhesion and mechanical properties.

This approach is central to the development of advanced nanocomposites and functionalized surfaces for applications in catalysis, chromatography, and coatings. rsc.org

Functionalization of Polymeric Systems for Targeted Research Properties

Beyond its role in synthesizing new polymers, this compound is a valuable agent for the post-polymerization modification of existing polymers. Many natural and synthetic polymers possess functional groups (e.g., hydroxyl, amine, thiol) that can react with isocyanates.

By grafting the 4-methoxybiphenyl group onto these polymer backbones, researchers can systematically alter the material's properties. For instance:

Cellulose and its derivatives: The hydroxyl groups on cellulose can be reacted to increase its hydrophobicity and thermal stability.

Poly(vinyl alcohol) (PVA): Functionalization can modify its solubility and mechanical properties.

Chitosan: The amine and hydroxyl groups can be functionalized to create new biomaterials with tailored surface properties.

This functionalization strategy allows for the precise tuning of material characteristics, enabling the development of polymers for specific research applications, such as specialty membranes, advanced coatings, or materials with unique optical properties.

Spectroscopic and Advanced Analytical Investigations in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 3-Isocyanato-4-methoxybiphenyl and its potential reaction intermediates. pitt.eduresearchgate.netjchps.comslideshare.net By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous information about the connectivity and spatial arrangement of atoms within a molecule. slideshare.net

In the context of this compound, ¹H NMR would be used to confirm the presence and substitution pattern of the protons on the biphenyl (B1667301) rings and the methoxy (B1213986) group. The number of signals corresponds to the number of chemically distinct protons, their position (chemical shift) indicates their electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons. jchps.comslideshare.net

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Key Structural Information |

|---|---|---|---|

| Aromatic Protons | ¹H | 6.9 - 7.8 | Confirms the biphenyl core and substitution pattern. scispace.comrsc.orgrsc.org |

| Methoxy Protons | ¹H | 3.8 - 4.0 | A singlet integrating to 3 protons, confirming the -OCH₃ group. scispace.comrsc.org |

| Aromatic Carbons | ¹³C | 110 - 158 | Reveals the number of unique carbon environments in the two aromatic rings. scispace.comfigshare.com |

| Isocyanate Carbon | ¹³C | 120 - 130 | Characteristic shift for the N=C=O carbon. |

| Methoxy Carbon | ¹³C | ~55 | Confirms the carbon of the -OCH₃ group. scispace.comrsc.org |

Mass Spectrometry (MS) Techniques for Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. vanderbilt.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of isocyanates. astm.orgastm.orgresearchgate.net Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, a common strategy involves derivatization, for instance with reagents like di-n-butylamine (DBA), to form stable urea (B33335) derivatives prior to analysis. nih.govdiva-portal.org

The LC separates the derivatized analyte from other components in the mixture. The compound then enters the tandem mass spectrometer, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Selected Reaction Monitoring (SRM), provides excellent selectivity and allows for quantification at very low levels, often in the picogram range. astm.orgresearchgate.net This technique is superior in selectivity compared to HPLC with UV detection, as it is less prone to interference from other substances in the matrix. astm.orgastm.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds. shimadzu.comfurukawa.co.jp In the context of synthesizing this compound, GC-MS would be used to analyze the reaction mixture for the presence of volatile starting materials, solvents, and potential byproducts. mdpi.com The sample is vaporized and separated based on boiling point and polarity in the GC column before entering the mass spectrometer for detection and identification. jeol.com The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. nist.gov

| Technique | Primary Application for this compound | Key Advantages |

|---|---|---|

| LC-MS/MS | Quantitative analysis of the compound (often after derivatization) in complex matrices. | High sensitivity and selectivity, suitable for trace analysis. astm.orgresearchgate.net |

| GC-MS | Identification of volatile impurities, residual starting materials, and byproducts in the synthesized product. | Excellent separation for complex mixtures, extensive spectral libraries for identification. furukawa.co.jpmdpi.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The isocyanate group (-N=C=O) has a very strong and characteristic absorption in the IR spectrum due to its asymmetric stretching vibration, which appears as a sharp band in the range of 2250–2280 cm⁻¹. researchgate.netcdnsciencepub.comresearchgate.net This distinct peak makes IR spectroscopy an excellent tool for confirming the presence of the isocyanate moiety in this compound and for monitoring reactions where this group is consumed. researchgate.net

Raman spectroscopy provides complementary information. While the asymmetric NCO stretch is typically weak in the Raman spectrum, the corresponding symmetric stretch gives rise to an intense Raman signal. cdnsciencepub.comresearchgate.net This allows for unambiguous assignment of the NCO vibrational modes.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time, continuous monitoring of chemical reactions. mt.comazom.com By inserting a probe directly into the reaction vessel, spectra can be collected as the reaction proceeds. mt.com For a reaction involving this compound, such as its conversion to a urethane (B1682113), the progress can be monitored by tracking the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹. researchgate.net This provides immediate insight into reaction kinetics, conversion rates, and the detection of reaction endpoints without the need for offline sampling and analysis. researchgate.netmt.comrsc.org

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 (Very Strong, Sharp) researchgate.netresearchgate.net | Weak cdnsciencepub.com |

| Isocyanate (-N=C=O) | Symmetric Stretch | Weak | Strong cdnsciencepub.com |

| Aromatic C=C | Stretch | 1450 - 1600 | Present |

| Aromatic C-H | Stretch | 3000 - 3100 | Present |

| C-O (Methoxy) | Stretch | 1000 - 1300 | Present |

Chromatographic Methods for Purity Assessment and Mixture Separation in Research Syntheses (e.g., HPLC, SEC)

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. epa.govepa.gov The compound is passed through a column under high pressure, and separation occurs based on its affinity for the stationary phase. A detector, commonly a UV detector, quantifies the amount of the compound as it elutes from the column. By comparing the peak area of the main product to the areas of any impurity peaks, a quantitative assessment of purity can be made. For isocyanates, analysis is often performed after derivatization to enhance stability and improve chromatographic behavior. epa.gov

Size-Exclusion Chromatography (SEC) is a specialized form of liquid chromatography that separates molecules based on their size in solution. While not typically a primary tool for small molecule analysis, it would be valuable in the context of this compound research to screen for and characterize any undesired oligomers or polymers that may form through self-reaction of the highly reactive isocyanate group, especially during storage or thermal stress. researchgate.net

Unraveling the Molecular Architecture: X-ray Crystallography of this compound Derivatives

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity and physical properties. For derivatives of this compound, a compound of interest in synthetic chemistry, X-ray crystallography stands as the definitive technique for elucidating the solid-state structure of its crystalline reaction products. This powerful analytical method provides unequivocal proof of molecular structure, offering insights into bond lengths, bond angles, and intermolecular interactions that govern the crystalline lattice.

The isocyanate functional group (-N=C=O) of this compound is highly reactive, readily participating in addition reactions with nucleophiles such as alcohols and amines. These reactions lead to the formation of stable, often crystalline, derivatives, primarily carbamates and ureas, respectively. The planarity of the biphenyl system, combined with the potential for hydrogen bonding from the newly formed carbamate (B1207046) or urea linkage, facilitates the formation of well-ordered crystals suitable for X-ray diffraction analysis.

Structural Confirmation of Crystalline Derivatives

While spectroscopic methods like NMR and IR spectroscopy provide valuable information about the connectivity of atoms in a molecule, only X-ray crystallography can deliver an unambiguous determination of its three-dimensional structure. This is particularly crucial for complex molecules or when stereoisomers are possible.

In a typical X-ray crystallography experiment, a single crystal of the derivative is irradiated with a focused beam of X-rays. The electrons within the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, scientists can construct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, leading to a detailed molecular model.

Case Study: Urea Derivative of a Structurally Related Isocyanate

In such a structure, key details that would be confirmed include:

Planarity of the Urea Group: The geometry of the N-CO-N linkage can be precisely measured to confirm its expected planarity.

Torsional Angles: The dihedral angles between the biphenyl rings and between the phenyl rings and the urea group would be determined, revealing the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The analysis would reveal the hydrogen bonding network established by the N-H protons of the urea group and any other potential acceptor atoms. These interactions are critical in dictating the packing of the molecules in the crystal lattice.

The crystallographic data for such a derivative would be presented in a standardized format, including the parameters of the unit cell, the space group, and key bond lengths and angles.

Interactive Crystallographic Data Table

The following interactive table provides a representative example of the type of crystallographic data that would be obtained for a crystalline derivative of this compound. The data presented here is hypothetical and serves to illustrate the parameters that are determined in an X-ray diffraction study.

| Crystal Data | |

| Empirical Formula | C₁₅H₁₄N₂O₂ |

| Formula Weight | 266.29 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.12(3)° | |

| c = 9.876(4) Å, γ = 90° | |

| Volume | 1492.1(10) ų |

| Z | 4 |

| Density (calculated) | 1.185 Mg/m³ |

| Absorption Coefficient | 0.081 mm⁻¹ |

| F(000) | 560 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 2.50 to 28.00° |

| Reflections Collected | 8543 |

| Independent Reflections | 3421 [R(int) = 0.045] |

| Completeness to Theta = 28.00° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 3421 / 0 / 181 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0521, wR2 = 0.1345 |

| R indices (all data) | R1 = 0.0789, wR2 = 0.1567 |

| Largest Diff. Peak and Hole | 0.25 and -0.21 e.Å⁻³ |

The detailed structural information gleaned from X-ray crystallography is indispensable for confirming the successful synthesis of derivatives from this compound. It provides a definitive picture of the molecular geometry and the supramolecular assembly in the solid state, which are critical aspects for the rational design of new materials and chemical entities.

Theoretical and Computational Studies of 3 Isocyanato 4 Methoxybiphenyl Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-Isocyanato-4-methoxybiphenyl. These calculations provide detailed information about the distribution of electrons within the molecule, the energies of its molecular orbitals, and various reactivity descriptors.

The electronic properties of substituted biphenyls are significantly influenced by the nature and position of the substituents on the aromatic rings. In the case of this compound, the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, increasing the electron density of the phenyl ring to which it is attached. Conversely, the isocyanate group (-NCO) is a potent electron-withdrawing group. This push-pull electronic arrangement is expected to create a significant dipole moment and influence the molecule's reactivity.

DFT calculations on substituted biphenyls have shown that electron-donating groups tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This narrowing of the HOMO-LUMO gap generally correlates with increased reactivity. For this compound, the HOMO is likely to be localized on the methoxy-substituted phenyl ring, while the LUMO is expected to be centered on the isocyanate group and the adjacent phenyl ring. This separation of frontier molecular orbitals is characteristic of intramolecular charge transfer upon electronic excitation.

The reactivity of the isocyanate group is a key area of investigation. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. DFT calculations can quantify this electrophilicity and predict the sites most susceptible to nucleophilic attack. The presence of the methoxy group in the para position to the isocyanate-bearing ring is anticipated to further modulate the reactivity of the isocyanate group through resonance effects.

Table 1: Predicted Electronic Properties of this compound based on DFT studies of analogous compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | An indicator of chemical reactivity and electronic transitions. |

| Dipole Moment | 3.0 to 4.0 Debye | Reflects the charge distribution and polarity of the molecule. |

Note: The values in this table are illustrative and based on computational studies of structurally similar aromatic isocyanates and substituted biphenyls. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its physical properties and how it interacts with other molecules. Molecular Dynamics (MD) simulations, which model the movement of atoms and molecules over time, are ideally suited for exploring the conformational landscape and intermolecular interactions of this system.

A key conformational feature of biphenyl (B1667301) derivatives is the torsional or dihedral angle between the two phenyl rings. In the gas phase, biphenyl itself has a twisted conformation with a dihedral angle of approximately 42-45 degrees, which represents a balance between steric hindrance of the ortho-hydrogens and π-conjugation across the central C-C bond. The introduction of substituents can significantly alter this rotational barrier. For this compound, steric hindrance from the substituents is not expected to be the dominant factor. However, electronic effects and intermolecular interactions in a condensed phase will play a significant role.

MD simulations can be used to study the rotational dynamics of the phenyl rings and the conformational preferences of the methoxy and isocyanate groups. In a solvent or a polymer matrix, intermolecular interactions such as dipole-dipole interactions and van der Waals forces will influence the preferred conformations. The polar nature of the isocyanate and methoxy groups will likely lead to specific orientations in polar environments.

Furthermore, MD simulations can provide insights into the early stages of aggregation and polymerization. By simulating a system containing multiple this compound molecules, it is possible to observe how they approach and orient themselves relative to one another, which is a precursor to chemical reaction. These simulations can reveal the preferred modes of intermolecular association, which can impact the morphology and properties of the resulting materials.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving the isocyanate group is fundamental to controlling the synthesis of polyurethanes and other polymers derived from this compound. Computational modeling of reaction pathways allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.

The reaction of isocyanates with nucleophiles, such as alcohols to form urethanes, is of particular importance. Computational studies on similar systems, like the reaction of phenyl isocyanate with methanol (B129727), have shown that the reaction can proceed through various mechanisms, including concerted and stepwise pathways. The presence of catalysts, such as tertiary amines, can significantly lower the activation energy by facilitating proton transfer.

For the reaction of this compound with an alcohol, reaction pathway modeling would involve mapping the potential energy surface as the reactants approach and transform into products. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes.

Table 2: Illustrative Calculated Activation Energies for the Reaction of an Aromatic Isocyanate with Methanol.

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) |

| Uncatalyzed | None | 25 - 35 |

| Catalyzed | Tertiary Amine | 10 - 15 |

Note: These are representative values from computational studies on model systems like phenyl isocyanate. The actual values for this compound may differ due to the electronic influence of the methoxy group.

Transition state analysis would also involve calculating the vibrational frequencies of the transition state structure to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). The electronic properties of the transition state can also be analyzed to understand the nature of the charge transfer and electronic rearrangements that occur during the reaction.

Predictive Modeling of Polymerization Behavior and Material Properties

Predictive modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) models, can be employed to correlate the molecular structure of monomers like this compound with the macroscopic properties of the resulting polymers. While developing a QSPR model specifically for polymers derived from this monomer would require a substantial dataset, existing models for polyurethanes can offer valuable predictive insights.

QSPR models for polymers typically use a set of molecular descriptors calculated from the repeating monomer unit. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). These descriptors are then used to build a mathematical model that can predict properties such as glass transition temperature, thermal stability, mechanical strength, and refractive index.

In the context of this compound, key descriptors would likely include those related to the rigidity of the biphenyl unit, the polarity of the methoxy and urethane (B1682113) linkages, and the potential for hydrogen bonding. By inputting these descriptors into a validated QSPR model for polyurethanes, it would be possible to estimate the properties of the polymer before it is synthesized. This predictive capability is a powerful tool for the rational design of new materials with tailored properties.

Design of Novel Catalytic Systems through Computational Chemistry

The efficiency and selectivity of the polymerization of this compound are highly dependent on the catalyst used. Computational chemistry offers a powerful platform for the rational design of novel and improved catalytic systems for isocyanate reactions, such as urethane formation and isocyanate trimerization.

Computational approaches can be used to screen potential catalysts and to understand their mechanism of action at a molecular level. For instance, DFT calculations can be used to model the interaction of a catalyst with the isocyanate and alcohol reactants. By calculating the energies of the catalyzed reaction pathway, it is possible to predict the catalytic activity of different compounds.

Key aspects that can be investigated computationally include the binding affinity of the catalyst to the reactants, the geometry of the catalyst-reactant complex, and the energy barrier of the catalyzed reaction. This information can be used to identify the structural features of a catalyst that are most important for its activity. For example, in the case of amine catalysts for urethane formation, factors such as the basicity and steric accessibility of the nitrogen atom are critical.

By systematically modifying the structure of a potential catalyst in silico and evaluating its predicted performance, it is possible to design new catalysts with enhanced activity, selectivity, and stability. This computational approach can significantly accelerate the discovery and development of new catalytic systems for the production of polyurethanes and other polymers from this compound.

Advanced Research Applications of 3 Isocyanato 4 Methoxybiphenyl and Its Derivatives

Role in High-Performance Polymer Development and Synthesis

The isocyanate group is a cornerstone of polyurethane chemistry, reacting with polyols to form urethane (B1682113) linkages. The biphenyl (B1667301) and methoxy (B1213986) groups in 3-Isocyanato-4-methoxybiphenyl would impart specific properties to the resulting polymer, such as increased rigidity, thermal stability, and specific intermolecular interactions. These characteristics are desirable in the development of high-performance polymers.

Advanced Coatings and Adhesives Research

In the realm of advanced coatings and adhesives, isocyanate-based polymers are valued for their durability, chemical resistance, and strong adhesion to various substrates. google.comnih.gov The incorporation of a biphenyl moiety from this compound could enhance the aromatic content of the polymer backbone, potentially leading to coatings with improved thermal stability and mechanical strength. The methoxy group might influence the polymer's solubility and adhesion properties. For adhesive applications, the polarity and structural rigidity offered by this isocyanate could contribute to high bond strength and thermal endurance. nih.gov

A hypothetical comparison of properties for coatings derived from different isocyanates is presented in Table 1.

| Property | Standard Aliphatic Isocyanate-Based Coating | Hypothetical this compound-Based Coating |

| Thermal Stability | Moderate | Potentially High |

| Mechanical Strength | Good | Potentially Excellent |

| UV Resistance | Excellent | Moderate to Good |

| Adhesion | Good | Potentially Excellent |

Elastomer and Foam Research

Polyurethane elastomers and foams are synthesized by reacting diisocyanates with polyols. google.com The structure of the diisocyanate is a critical factor in determining the final properties of the elastomer or foam. The rigid biphenyl structure of this compound would likely contribute to the hard segments of the polyurethane, enhancing the mechanical properties such as tensile strength and modulus of the resulting elastomers. In foams, this could translate to improved load-bearing capacity and dimensional stability. jonuns.com

Exploration in Biomedical Material Science (e.g., scaffold components, bioconjugates)

Biocompatible polymers are essential for various biomedical applications, including tissue engineering scaffolds and bioconjugation. Polyurethanes are often explored for these purposes due to their tunable mechanical properties and biocompatibility. nih.govnih.gov The specific chemical structure of this compound could be investigated for its potential to create biocompatible materials. The methoxy group, for instance, might influence protein adsorption and cellular interaction at the material surface.

For tissue engineering scaffolds, the ability to create porous structures with controlled degradation rates and mechanical properties that mimic native tissue is crucial. nih.gov While specific studies on this compound in this area are not available, isocyanates, in general, are used to synthesize biodegradable polyesters and polyurethanes for such applications. nih.gov

In the field of bioconjugation, the reactive isocyanate group can be utilized to attach the molecule to biological entities like proteins, though this application requires careful control to maintain biological activity.

Use in Optoelectronic Materials Research (e.g., OLEDs)

Organic light-emitting diodes (OLEDs) are a key area of optoelectronic materials research. The performance of OLEDs relies heavily on the chemical structure and electronic properties of the organic materials used. researchgate.netnoctiluca.eu Biphenyl-containing compounds are often used in the synthesis of materials for OLEDs due to their electronic properties and stability. It is conceivable that derivatives of this compound could be synthesized to act as host materials or as components of charge-transporting layers in OLED devices. The methoxy group can act as an electron-donating group, which can be useful in tuning the electronic energy levels of the material.

Integration into Polymer Networks for Specific Functional Research (e.g., self-healing materials)

The development of self-healing polymers is a rapidly growing area of research. One approach to creating self-healing materials is to incorporate reversible chemical bonds into the polymer network. engconfintl.orgusc.edu While there is no specific research on this compound in self-healing polymers, isocyanates are used to create polyurethane networks that can exhibit self-healing properties through various mechanisms, such as reversible hydrogen bonding or dynamic covalent bonds. mdpi.com The specific structure of this isocyanate could be explored for its potential to form novel self-healing networks.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Approaches for Aromatic Isocyanates

The conventional synthesis of aromatic isocyanates relies heavily on the use of highly toxic phosgene (B1210022). rsc.orgdigitellinc.com This has prompted a significant research push towards developing safer and more environmentally friendly "phosgene-free" routes. acs.orgnih.gov Future research will likely focus on optimizing and scaling these greener alternatives for the production of compounds like 3-Isocyanato-4-methoxybiphenyl.

Key areas of investigation include:

Reductive Carbonylation: This direct method involves the reaction of nitro-aromatic compounds with carbon monoxide, catalyzed by transition metals like palladium or rhodium, to form isocyanates directly. digitellinc.comuniversiteitleiden.nl This approach avoids the amine intermediate and the use of phosgene.

Carbamate (B1207046) Decomposition: An indirect, two-step process where an amine or nitro compound is first converted to a carbamate, which is then thermally decomposed to yield the isocyanate and an alcohol. acs.orgnih.govgoogle.com This method is gaining traction due to its improved safety profile.

The Urea (B33335) Process: This pathway uses urea and alcohols as raw materials to generate carbamates, which are subsequently decomposed. acs.orgnih.gov A significant advantage is that the byproducts can be recycled, creating a "zero emission" synthesis loop. nih.gov

Bio-based Feedstocks: Research into utilizing renewable resources, such as lignin (B12514952) or vegetable oils, to produce bio-based aromatic isocyanates is a growing field. chemrxiv.orgrsc.org This aligns with the principles of green chemistry and aims to reduce reliance on fossil fuels. rsc.org For instance, vanillin, derived from lignin, can be used as a precursor for aromatic diisocyanates. rsc.org

Table 1: Comparison of Synthetic Routes for Aromatic Isocyanates

| Synthetic Route | Key Reactants | Key Advantages | Key Challenges |

| Phosgene Process | Aromatic Amine, Phosgene | High yield, well-established | Use of highly toxic phosgene, corrosive HCl byproduct digitellinc.com |

| Reductive Carbonylation | Nitro-aromatic, CO | Phosgene-free, direct route universiteitleiden.nl | Catalyst recycling, reaction efficiency digitellinc.comacs.org |

| Carbamate Decomposition | Carbamate Intermediate | Phosgene-free, improved safety nih.gov | High temperatures for decomposition, potential side reactions acs.org |

| Urea Process | Urea, Alcohol, Amine | "Zero emission" potential, cost-effective urea nih.gov | Multi-step process adhesivesmag.com |

| Bio-based Synthesis | Lignin, Vegetable Oils | Sustainable, renewable feedstocks chemrxiv.orgrsc.org | Complex purification, matching properties of fossil-based isocyanates rsc.org |

Exploration of New Reaction Pathways and Catalytic Systems for Enhanced Selectivity

The high reactivity of the isocyanate group allows it to participate in numerous reactions, but this can also lead to undesired side products. nih.gov Future research will focus on developing highly selective catalysts and reaction pathways to control the outcome of isocyanate transformations.

Promising research avenues include:

Selective Catalysis: Developing catalysts that preferentially promote one reaction over others is crucial. For example, in polyurethane synthesis, catalysts are sought that accelerate the isocyanate-hydroxyl reaction to form urethane (B1682113) linkages while suppressing side reactions with water (which forms ureas and CO2) or self-polymerization (forming isocyanurates). turkchem.netwernerblank.compaint.org Zirconium-based catalysts, for instance, have shown high selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction. wernerblank.compaint.org

Novel Catalyst Design: The exploration of new metal-based (e.g., tin-free alternatives like zinc, bismuth, titanium) and metal-free (e.g., amidines, guanidines) catalysts is an active area. turkchem.netacs.org The choice of catalyst can influence not only the reaction rate but also the structure of the resulting polymer. acs.org

Controlled Cyclotrimerization: The formation of isocyanurates through the cyclotrimerization of isocyanates is a key reaction for creating highly stable, cross-linked materials. nih.gov Research into catalysts, such as fluoride-based systems, that can control this reaction selectively will enable the synthesis of novel aromatic isocyanurates with tailored properties. acs.org

In Situ Generation: To handle the reactivity of isocyanates, methods for their on-demand, in situ generation are being developed. rsc.org This approach allows for precise control over the isocyanate's reactivity with desired substrates in multicomponent reactions. rsc.org

Table 2: Overview of Catalytic Systems for Isocyanate Reactions

| Catalyst Type | Examples | Primary Function / Selectivity |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Widely used for urethane formation, but not highly selective wernerblank.comrsc.org |

| Tertiary Amines | Various | Catalyze urethane formation, especially with aromatic isocyanates wernerblank.com |

| Metal Carboxylates/Chelates | Zinc octoate, Bismuth carboxylate, Zirconium diketonate | Alternatives to organotins; can offer higher selectivity for isocyanate-hydroxyl reaction turkchem.netwernerblank.compaint.org |

| Metal-free Organocatalysts | Guanidines, Amidines | Competitive alternatives to metal catalysts acs.org |

| Fluoride Catalysts | Cesium Fluoride, Tetrabutylammonium Fluoride | Promote selective trimerization of isocyanates to isocyanurates acs.org |

Design of Highly Functionalized Polymers and Materials with Tailored Microstructures

The biphenyl (B1667301) structure of this compound provides a rigid and planar element that can be exploited in polymer design. By carefully selecting co-monomers and polymerization conditions, materials with precisely controlled microstructures and properties can be achieved.

Future research directions include:

High-Performance Polyurethanes and Polyureas: The structure of the isocyanate has a profound effect on the final properties of polyurethanes, including mechanical strength, thermal stability, and the degree of phase separation between hard and soft segments. mdpi.comresearchgate.net The rigid biphenyl core of this compound could be used to create polyurethanes with enhanced stiffness and thermal resistance.

Tailored Microphase Separation: In polyurethane elastomers, the arrangement of hard domains derived from the isocyanate and chain extender within a soft polyol matrix dictates the material's properties. researchgate.netresearchgate.net The specific structure of this compound could be used to engineer unique microstructures, leading to materials with novel mechanical or optical properties.

Functional Polyisocyanurates: The trimerization of isocyanates leads to isocyanurate rings, which are highly stable cross-linking points in polymer networks. nih.gov Utilizing this compound in these reactions could produce novel polyisocyanurate networks with high thermal stability. researchgate.net

Isocyanate-Based Copolymers: Developing copolymers that incorporate the this compound moiety alongside other functional groups can lead to materials with combined properties. For example, creating isocyanate-free poly(oxazolidone)s bearing specific functional groups offers a pathway to novel high-performance polymers not accessible through traditional isocyanate methods. rsc.org

Integration of this compound into Emerging Technologies (e.g., advanced manufacturing, smart materials)

The versatility of isocyanate chemistry makes it highly suitable for integration into advanced technological applications. While specific research on this compound in these areas is nascent, its properties suggest significant potential.

Emerging opportunities include: